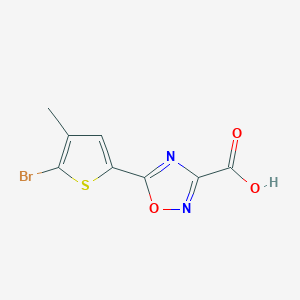![molecular formula C11H11NO2 B13343224 1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is a spiro compound characterized by a unique structure where an oxazolidinone ring is fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one typically involves the reaction of indene derivatives with oxazolidinone precursors. One common method includes the use of ninhydrin and malononitrile in the presence of hydrazonyl chlorides in ethanol at room temperature . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Solvent selection and reaction conditions are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Wirkmechanismus
The mechanism of action of 1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of protein synthesis or disruption of cellular processes essential for microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dihydrospiro[indene-2,6’-thiazine]: Similar structure but with a thiazine ring instead of an oxazolidinone ring.
1,3-Dihydrospiro[imidazolidine-4,2’-indene]-2,5-dione: Contains an imidazolidine ring fused to an indene moiety.
Uniqueness
1,3-Dihydrospiro[indene-2,5’-oxazolidin]-2’-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,5'-1,3-oxazolidine]-2'-one |
InChI |
InChI=1S/C11H11NO2/c13-10-12-7-11(14-10)5-8-3-1-2-4-9(8)6-11/h1-4H,5-7H2,(H,12,13) |
InChI-Schlüssel |
SZYDBZCIWVQYQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2CC13CNC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



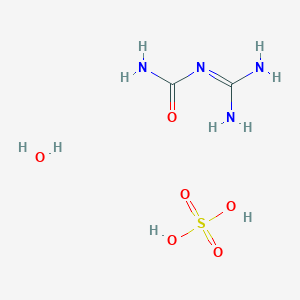
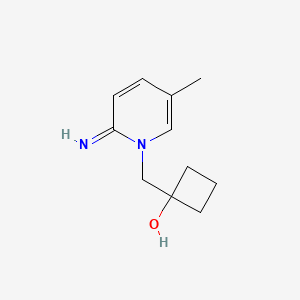
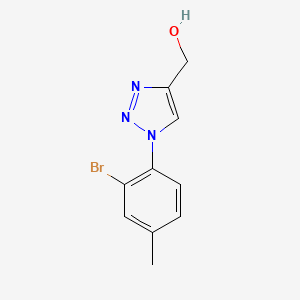
![8-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13343168.png)
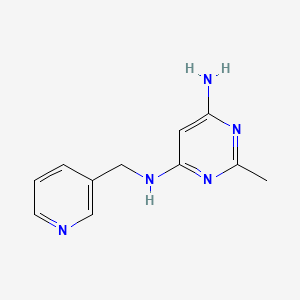
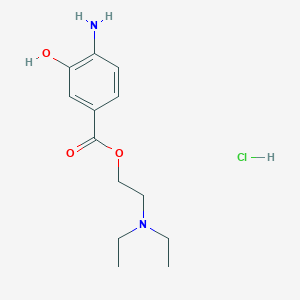
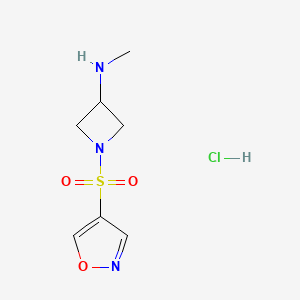
![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile 2,2,2-trifluoroacetate](/img/structure/B13343196.png)
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
